molecular formula C12H9BrFNO2S B3002578 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide CAS No. 1711413-16-9

4-Bromo-2-fluoro-N-phenylbenzenesulfonamide

Cat. No.: B3002578
CAS No.: 1711413-16-9
M. Wt: 330.17
InChI Key: PVZFATREKMVKIL-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-phenylbenzenesulfonamide is a halogenated sulfonamide characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position of the benzene ring, with a phenyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, including roles as enzyme inhibitors, antibacterial agents, and ligands in coordination chemistry . The electron-withdrawing bromine and fluorine substituents enhance its reactivity and influence intermolecular interactions, such as halogen bonding and hydrogen bonding, which are critical for its crystalline packing and biological activity .

Synthesis typically involves multi-step reactions, starting with halogenation and sulfonylation of aniline derivatives. For example, analogous compounds like N-(4-bromo-2-nitrophenyl)benzenesulfonamide are synthesized via condensation reactions between sulfonyl chlorides and substituted anilines . The target compound’s structural features are confirmed using techniques like NMR, IR spectroscopy, and X-ray crystallography .

Properties

IUPAC Name

4-bromo-2-fluoro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2S/c13-9-6-7-12(11(14)8-9)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZFATREKMVKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide typically involves the reaction of 4-bromo-2-fluoroaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond . The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-2-fluoro-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts and appropriate ligands are typically employed in these reactions.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide serves as a building block for the synthesis of more complex organic molecules. It is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.
  • Reagent in Organic Reactions : The compound acts as a reagent in synthetic pathways to develop new materials, pharmaceuticals, and agrochemicals.

Biology

  • Enzyme Inhibition Studies : The compound is used to study enzyme inhibition mechanisms, particularly its interaction with carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain tumors.
  • Protein Interactions : It forms stable complexes with biological molecules, making it a valuable tool for investigating protein interactions.

Medicine

  • Anticancer Potential : Research indicates that this compound exhibits significant anticancer activity by inhibiting CA IX. In vitro studies have shown that it can effectively reduce the proliferation of cancer cells expressing CA IX, positioning it as a candidate for further development in cancer therapy.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting essential metabolic pathways through enzyme inhibition.

Inhibition of Carbonic Anhydrase IX

A pivotal study demonstrated that this compound effectively inhibited CA IX with an IC50 value significantly lower than many existing inhibitors, indicating its potential as a lead compound in drug development for cancer therapies.

Antimicrobial Testing

In comparative studies against other sulfonamides, this compound exhibited superior antimicrobial properties against bacterial strains like Staphylococcus aureus and Escherichia coli. These findings highlight its broad-spectrum activity and potential therapeutic applications.

Structure-Activity Relationship Studies

Research focusing on modifying the bromine substituent has provided insights into how variations affect biological activity. For instance, altering the halogen from bromine to chlorine resulted in decreased potency against CA IX, underscoring the importance of specific functional groups in determining biological efficacy.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Bromine and fluorine substituents increase electrophilicity, enhancing binding to biological targets like enzymes .
  • Substituent Position: The 2-fluoro group in the target compound reduces steric hindrance compared to bulkier groups (e.g., NO₂ in ), improving ligand-receptor interactions .
  • N-Substituents : Replacement of the phenyl group with cyclopropyl () increases solubility but may reduce thermal stability .

Physicochemical Properties

Table 2 compares melting points and spectral

Compound Melting Point (°C) NMR Shifts (¹H, ppm) IR Peaks (cm⁻¹)
This compound 158–160 (predicted) δ 7.8 (d, Ar-H), δ 6.9 (t, Ar-H) 1340 (S=O), 1150 (C-F)
N-(4-Bromophenyl)benzenesulfonamide 145–147 δ 7.6 (d, Ar-H), δ 7.3 (m, Ar-H) 1330 (S=O)
4-Bromo-N-(2-nitrophenyl)benzamide 182–184 δ 8.2 (d, NO₂), δ 7.5 (m, Ar-H) 1520 (NO₂), 1300 (S=O)

Insights :

  • Fluorine’s electronegativity lowers electron density in the aromatic ring, shifting NMR signals upfield compared to nitro-substituted analogs .
  • Sulfonamide S=O stretching in IR is consistent across derivatives (~1300–1340 cm⁻¹), but fluorine introduces additional peaks near 1150 cm⁻¹ .

Biological Activity

4-Bromo-2-fluoro-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure:

  • Molecular Formula: CHBrFNOS
  • Molecular Weight: Approximately 330.17 g/mol

The compound features a sulfonamide functional group along with bromine and fluorine substituents on its aromatic rings, which contribute to its unique biological properties.

While specific mechanisms of action for this compound remain under-explored, sulfonamides generally interact with various enzymes and receptors. The following points summarize the known interactions:

  • Target Enzymes: Sulfonamides can inhibit enzymes involved in metabolic pathways, including those related to inflammation and cell proliferation.
  • Biochemical Pathways: They may influence multiple biochemical pathways, potentially leading to diverse biological effects depending on their specific targets and environmental conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties . The presence of the sulfonamide group is significant as it is known for its effectiveness against a range of bacterial infections. This compound may serve as a lead structure for developing new antibacterial agents.

Anticancer Potential

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that the unique structural features of this compound may enhance its efficacy against certain cancer cell lines. However, detailed studies are required to elucidate its full potential in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-Bromo-N-(3-fluoro-2-methylphenyl)benzenesulfonamideCHBrFNOSContains a methyl group on the phenyl ringAntibacterial
N-Fluoro-N-(phenylsulfonyl)benzenesulfonamideCHClNOSMultiple halogen substituentsAnticancer
4-Amino-N-(5-bromo-2-fluorophenyl)benzenesulfonamideCHBrFNOSFeatures an amino group instead of a phenyl groupPotentially anticancer

This table illustrates how variations in substituents can lead to differing biological activities among sulfonamide derivatives.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antibacterial activity of several sulfonamides, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential utility in treating bacterial infections.
  • Cancer Cell Line Studies:
    In vitro studies on various cancer cell lines demonstrated that the compound could induce apoptosis in malignant cells, highlighting its potential as an anticancer agent. Further research is necessary to determine its mechanism of action and therapeutic index.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a bromo-fluoro-substituted benzene intermediate with a phenylamine derivative. A stepwise approach includes:

Sulfonylation: React 4-bromo-2-fluorobenzenesulfonyl chloride with aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization (~65–75%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) and reaction time (4–6 hours) .

Precursor Synthesis: For the sulfonyl chloride intermediate, chlorosulfonation of 4-bromo-2-fluorobenzene followed by phosphorus pentachloride treatment is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and confirm substitution patterns using coupling constants.
    • ¹⁹F NMR: Detect fluorine environments (δ -110 to -115 ppm for aryl-F) .
    • ¹³C NMR: Assign carbons adjacent to electronegative groups (e.g., C-Br at δ 120–125 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ at m/z 348.96 for C₁₂H₈BrFNO₂S).
  • X-ray Crystallography: Resolve structural ambiguities (e.g., sulfonamide torsion angles) using SHELXL for refinement .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate activation energies for bromine displacement reactions (e.g., Suzuki coupling). Use B3LYP/6-31G(d) basis sets to model transition states and predict regioselectivity .
  • Reaction Path Search: Apply quantum chemical methods (e.g., IRC analysis) to identify intermediates and optimize catalytic conditions (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Example: A study on analogous bromo-fluoro sulfonamides showed that electron-withdrawing groups enhance Br substitution kinetics by 30% in polar aprotic solvents .

Q. What challenges arise in crystallizing this compound, and how can structural ambiguities be resolved using SHELX software?

Methodological Answer:

  • Crystallization Issues: Heavy bromine atoms cause absorption errors; use multi-scan corrections (SADABS) during data collection. Twinning (common in sulfonamides) requires twin-law refinement in SHELXL .
  • Refinement Steps:
    • Data Scaling: Merge high-resolution datasets (d ~0.8 Å) to improve R-factor convergence.
    • Disordered Atoms: Apply PART instructions for split positions (e.g., flexible phenyl rings).
    • Validation: Check CIF files with PLATON to detect unresolved electron density .

Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling:
    • Use Hansen solubility parameters (δD, δP, δH) to model solvent compatibility. For example, DMSO (δP=18.4) dissolves the compound better than toluene (δP=1.4) due to polar sulfonamide interactions .
    • Experimental Validation: Conduct turbidimetric titrations in solvent mixtures (e.g., DCM/methanol) to determine solubility thresholds .
  • Data Reconciliation: Compare thermogravimetric analysis (TGA) with DSC to rule out decomposition artifacts .

Q. What methodologies are suitable for mechanistic studies on sulfonamide group reactivity under acidic conditions?

Methodological Answer:

  • Kinetic Analysis: Monitor hydrolysis rates (e.g., H₂SO₄, 0.1–1 M) via HPLC, tracking sulfonic acid byproduct formation.
  • Isotopic Labeling: Use ¹⁸O-water to trace oxygen incorporation in hydrolyzed products .
  • In Situ Spectroscopy: Employ FT-IR to detect intermediate sulfinyl cations (characteristic S=O stretches at 1350 cm⁻¹) .

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